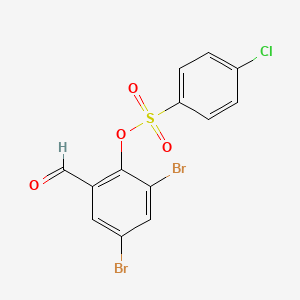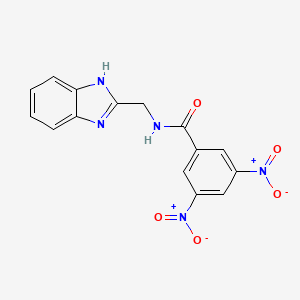
2-(4-chlorobenzyl)-5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzyl)-5-((4-chlorobenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known by its chemical name, Ro 31-8220, and has been synthesized using various methods.
Mechanism of Action
Ro 31-8220 works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By blocking the activity of protein kinases, Ro 31-8220 can affect various cellular processes, including cell growth, differentiation, and apoptosis. Ro 31-8220 has been shown to inhibit the activity of several protein kinases, including protein kinase C and protein kinase A.
Biochemical and Physiological Effects:
Ro 31-8220 has been shown to have various biochemical and physiological effects, depending on the specific cell type and context. In cancer cells, Ro 31-8220 has been shown to inhibit cell growth and induce apoptosis. In neurons, Ro 31-8220 has been shown to affect the release of neurotransmitters and may have potential applications in the treatment of neurological disorders. In immune cells, Ro 31-8220 has been shown to affect the activity of immune cells and may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
Ro 31-8220 has several advantages for lab experiments, including its specificity for protein kinases and its ability to inhibit the activity of multiple protein kinases. However, Ro 31-8220 also has some limitations, including its potential toxicity and the need for careful handling of the compound and its reactants.
Future Directions
There are several future directions for research on Ro 31-8220, including the development of more specific inhibitors of protein kinases, the investigation of Ro 31-8220's potential applications in the treatment of neurological disorders and autoimmune diseases, and the exploration of Ro 31-8220's potential as a therapeutic agent in cancer treatment. Additionally, further research is needed to understand the precise mechanisms of action of Ro 31-8220 and its effects on various cellular processes.
Synthesis Methods
Ro 31-8220 has been synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with 3,4-dihydroisoquinolin-1(2H)-one in the presence of a base. Another method involves the reaction of 4-chlorobenzyl chloride with 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one in the presence of a base. Both methods involve the use of organic solvents and require careful handling of the reactants.
Scientific Research Applications
Ro 31-8220 has been the subject of scientific research for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, Ro 31-8220 has been shown to inhibit the growth of certain cancer cells by blocking the activity of protein kinases. In neurology, Ro 31-8220 has been shown to affect the release of neurotransmitters and may have potential applications in the treatment of neurological disorders. In immunology, Ro 31-8220 has been shown to affect the activity of immune cells and may have potential applications in the treatment of autoimmune diseases.
properties
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYIQFRXEKXHSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methoxy]-2-[(4-chlorophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-5-(2-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2398183.png)
![2,6-difluoro-N-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2398184.png)

![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2398188.png)
![4,6-Dimethyl-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2398191.png)
![2-[1-(5-Chloropyridin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2398192.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2398193.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2398196.png)
![N-(1-Cyanocyclohexyl)-2-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B2398198.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2398199.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide](/img/structure/B2398201.png)
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2398203.png)